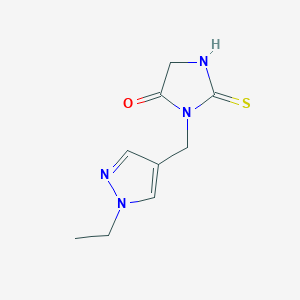
N-mesityl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been gaining interest due to their broad biological activities and their potential in various applications .
Synthesis Analysis
The synthesis of triazole compounds has been a subject of interest in recent years . A series of 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another method involves the use of Al(Me)3 in toluene under N2 atmosphere .Molecular Structure Analysis
The molecular structure of triazole compounds has been studied using various techniques such as 1H NMR, 13C NMR, FT-IR, HRMS . These techniques provide detailed information about the molecular structure of the compounds.Chemical Reactions Analysis
Triazole compounds undergo various chemical reactions. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Other reactions include oxidative and eliminative azide-dipolarophile cycloadditions, diazo transfer reactions and N-tosylhydrazone-mediated syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds have been studied using various techniques . These studies provide valuable information about the properties of these compounds, which can be useful in various applications.Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles play a crucial role in drug development due to their diverse properties. They are chemically stable, exhibit aromatic character, and possess strong dipole moments. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . Researchers continue to explore novel derivatives for potential therapeutic applications.
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, such as the Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. These synthetic routes enable the preparation of diverse 1,2,3-triazole scaffolds for further functionalization .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. Researchers have explored their incorporation into polymer backbones, leading to materials with tailored properties. These polymers exhibit enhanced stability, solubility, and mechanical strength .
Supramolecular Chemistry
Supramolecular assemblies based on 1,2,3-triazoles have been investigated for their host-guest interactions, self-assembly, and molecular recognition properties. These systems hold promise for applications in drug delivery, sensors, and catalysis .
Bioconjugation
1,2,3-Triazoles serve as excellent bioconjugation handles. Researchers use click chemistry approaches to attach biomolecules (such as proteins, peptides, or nucleic acids) to 1,2,3-triazole-modified substrates. This facilitates the development of targeted therapeutics and diagnostics .
Fluorescent Imaging
Fluorescent 1,2,3-triazole derivatives have been employed for cellular imaging. Their unique photophysical properties make them valuable tools for visualizing biological processes within living cells .
Direcciones Futuras
Triazole compounds have shown promise in various fields, including medicinal chemistry, agrochemistry, and material chemistry . Future research could focus on designing Multi-Target-Directed Ligands (MTDL), which are molecules that can modulate different targets relevant to the features of disease pathogenesis . This could lead to the development of new drugs for complex diseases such as Alzheimer’s Disease .
Mecanismo De Acción
Target of Action
N-mesityl-1H-1,2,3-triazole-5-carboxamide, also known as N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, is a derivative of 1,2,3-triazole 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity , and they have been reported to be inhibitors of glycogen synthase kinase-3 , antagonists of GABA receptors , and agonists of muscarinic receptors .
Mode of Action
This mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence various biochemical pathways, including those involved in cancer and viral replication .
Result of Action
Some 1,2,3-triazole derivatives have shown remarkable anticancer activity, with significant activity on leukemia, melanoma, non-small cell lung, cns, ovarian, renal, and breast cancer .
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVBKBLSUAGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)



![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)




